Flubromazepam-d4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Flubromazepam: Core Pharmacokinetic & Physicochemical Data

The table below summarizes the key identified data for the parent compound, flubromazepam, from scientific literature and forensic case reports [1] [2] [3].

| Parameter | Value / Description | Context / Source |

|---|---|---|

| Elimination Half-life | 106 hours | Published pharmacokinetic data [1]. |

| Molecular Formula | C₁₅H₁₀BrFN₂O | Wikipedia [1]. |

| Molar Mass | 333.160 g·mol⁻¹ | Wikipedia [1]. |

| Legal Status (Examples) | UK: Class C US: Unscheduled (Virginia, Schedule I) DE: Anlage II | Varies by jurisdiction [1]. | | Lethal Concentration (Case 1) | 830 ng/mL (with U-47700) | Serum sample from a fatal poisoning [3]. | | Lethal Concentration (Case 2) | "High concentrations" (with methadone) | Femoral blood from a fatal incident involving a fall [2]. |

Key Experimental Insights and Forensic Protocols

Although direct data on the deuterated form is absent, the following methodologies from studies on flubromazepam are highly relevant for designing experimental protocols.

Detection and Identification: The standard method for detecting and identifying flubromazepam in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique was used to analyze serum and urine samples in a lethal poisoning case, tracking the concentration of the drug over several days [3].

Pharmacokinetic Analysis from Clinical Cases: Forensic and clinical cases provide real-world pharmacokinetic data. In one documented case, researchers analyzed multiple blood serum samples collected over time during a patient's hospitalization. They used the resulting concentration-time curve to calculate the drug's elimination half-life, confirming the ~100 hour figure [3].

Differentiating Positional Isomers: A key challenge in forensic analysis is that compounds with the same molecular formula but different atom arrangements (positional isomers) may be sold under the same name. A dedicated study synthesized possible isomers of flubromazepam to create reference materials, which are essential for accurate identification and analysis using instrumental techniques [4].

Research Workflow for Deuterated Flubromazepam

Based on the available information, here is a conceptual workflow for initiating research on deuterated flubromazepam. This diagram outlines the key stages, from leveraging existing knowledge to targeting new scientific goals.

Research pathway from known data to new deuterated compound studies.

Navigating the Information Gap

The absence of specific data on deuterated flubromazepam indicates it is likely a very novel or not yet widely studied research chemical.

- Focus on Foundational Data: The core pharmacokinetic parameter of flubromazepam is its very long elimination half-life of approximately 106 hours [1]. A primary research goal for deuterating this molecule would likely be to further modify its metabolic profile and half-life.

- Consult Specialized Sources: To find cutting-edge research, you may need to look into pre-print servers (like chemRxiv or bioRxiv) and patent databases, as this is often where new chemical entities are first disclosed.

- Leverage Existing Methods: The experimental protocols used for flubromazepam, particularly LC-MS/MS for identification and quantification [3], provide a direct methodological foundation for studying any deuterated analog.

References

- 1. - Wikipedia Flubromazepam [en.m.wikipedia.org]

- 2. sciencedirect.com/science/article/abs/pii/B9780128158463000399 [sciencedirect.com]

- 3. Mixed intoxication by the synthetic opioid U-47700 and the... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Flubromazepam Positional Isomers for Forensic Analysis [figshare.com]

Flubromazepam-d4 NMR spectroscopy characterization

Chemical Identity & Availability

The core chemical data for Flubromazepam is available, and it is offered as a Certified Reference Material (CRM) suitable for analytical techniques like NMR, which is a logical starting point for any characterization work.

| Property | Description |

|---|---|

| Systematic Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2] |

| CAS Number | Not specified in results |

| Molecular Formula | C₁₅H₁₀BrFN₂O [1] |

| Certified Reference | Available as 1.0 mg/mL solution in methanol (Cerilliant) [3] |

| CRM Applications | Calibrators & controls for forensic analysis, clinical toxicology, & urine drug testing via GC/MS or LC/MS [3] |

General NMR Characterization Workflow

Although the data for Flubromazepam-d4 is not present, the following diagram and table outline a standard experimental protocol for NMR characterization of a compound, based on general NMR principles and sample preparation details found in the search results [4].

Standard workflow for NMR characterization of a compound.

| Protocol Step | Key Technical Details |

|---|---|

| Sample Preparation | Adjust sample to ideal metabolite concentration. Use D₂O or H₂O/D₂O mixture as solvent. Centrifuge microbial cultures and use supernatant. Fix pH with buffer/HCl/NaOH. Add internal standard (e.g., TSP) for chemical shift calibration [4]. |

| Data Acquisition | Use presaturation pulse sequences to suppress water signal. The technology is based on the magnetic properties of atomic nuclei (e.g., ¹H). Resonance is detected as a free induction decay (FID) signal, which is converted to a spectrum via Fourier transformation [4]. |

| Data Processing | Perform preprocessing of NMR spectra (phase and baseline correction). Use chemometric techniques and multivariate analysis to identify and quantify metabolites. Compare spectra against established metabolite databases [4]. |

Suggestions for Finding Specific Data

Since the specific NMR data for Flubromazepam-d4 was not available in the search results, you may need to investigate these alternative avenues:

- Check Specialist Databases: Search in commercial spectral databases (e.g., Sigma-Aldrich, Alfa Aesar) and scientific data repositories for NMR spectra of both Flubromazepam and its deuterated version.

- Consult Scientific Literature: Perform a targeted search on academic platforms like PubMed, Google Scholar, and SciFinder for research articles on the synthesis or analytical profiling of deuterated benzodiazepines, which may contain the characterization data.

- Use Computational Prediction: If experimental data remains elusive, computational chemistry software can be used to predict the NMR chemical shifts for this compound, providing a theoretical reference.

References

Flubromazepam-d4 research applications overview

Flubromazepam: Core Scientific Data

The tables below summarize key chemical, pharmacological, and legal information for Flubromazepam, which forms the foundation for the application of its deuterated analog.

Table 1: Chemical and Physical Data of Flubromazepam

| Property | Description |

|---|---|

| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |

| Molecular Formula | C₁₅H₁₀BrFN₂O [1] |

| Molar Mass | 333.160 g·mol⁻¹ [1] |

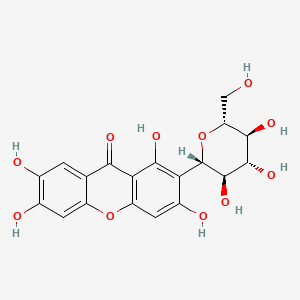

| Chemical Structure |  Simplified structure based on SMILES: O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(Br)=C3)N1 [2] Simplified structure based on SMILES: O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(Br)=C3)N1 [2] |

| Certified Reference Material | Typically supplied as 1.0 mg/mL in methanol [2] |

| Storage | -20°C [2] |

Table 2: Pharmacological and Legal Status of Flubromazepam

| Aspect | Details |

|---|---|

| Pharmacological Class | Benzodiazepine novel psychoactive substance (NPS) [2] [3] |

| Primary Target | Gamma-aminobutyric acid type A (GABAA) receptor agonist [4] |

| Reported Effects | Anxiolytic, sedative, muscle relaxant, hypnotic, and memory suppression [2] [3] |

| Elimination Half-Life | Reported values vary from 106 hours to 10-20 hours [1] [4] |

| Harm Potential | High addiction potential; risk of dangerous respiratory depression when mixed with other depressants like alcohol or opioids [2] [3] |

| Legal Status (Examples) | UK: Class C [1]. Germany: Anlage II (controlled) [1]. USA: Unscheduled (Federally), Schedule I in Virginia [1]. South Korea: Schedule I [4] |

Primary Research Applications and Protocols

Flubromazepam is studied primarily in the contexts of forensic toxicology and public health, with research focusing on its abuse potential and direct toxicity. The deuterated version (Flubromazepam-d4), which would be structurally identical but with four hydrogen atoms replaced by deuterium, is inferred to be used as an internal standard in analytical chemistry. Its near-identical chemical behavior but different mass allows for highly precise quantification of the parent drug in complex biological samples using mass spectrometry [2]. The certified reference material is designed specifically for this purpose, suitable for preparing calibrators and controls in gas chromatography (GC/MS) and liquid chromatography (LC/MS) applications [2].

One key study investigated its dependence potential and cardiotoxicity [4]. Below is an experimental workflow for the conditioned place preference (CPP) test used to assess the drug's rewarding, and thus addictive, properties.

Key Experimental Findings:

- Dependence Potential: Mice treated with Flubromazepam (0.1 mg/kg, intraperitoneally) showed a significant preference for the drug-paired compartment, indicating that the drug has rewarding effects and a potential for dependence [4].

- Cardiotoxicity: In vitro studies demonstrated that Flubromazepam (at 100 μM) reduced cell viability in a cardiomyocyte cell line (H9c2) and considerably inhibited potassium channels in a hERG assay, suggesting a potential risk for inducing cardiac arrhythmias [4]. Electrocardiography (ECG) in rats showed that Flubromazepam increased RR intervals, indicating it can slow heart rate [4].

Toxicity and Harm Potential Overview

A major focus of research is understanding the significant risks associated with this unapproved drug.

- Overdose Risk: Its potent effects and very long elimination half-life pose a high risk of overdose, as the drug can accumulate in the body with repeated dosing [3] [4].

- Drug Combinations: Fatal overdose is a major concern when Flubromazepam is combined with other central nervous system (CNS) depressants like alcohol, opioids, or gabapentinoids, as this can lead to severe respiratory depression [3].

- Withdrawal: Discontinuation after regular use can lead to a severe and potentially life-threatening withdrawal syndrome, including a risk of seizures. A controlled tapering of the dose is strongly recommended instead of abrupt cessation [3].

References

Flubromazepam-d4 stability and storage conditions

Storage Conditions for Flubromazepam Solutions

For certified reference material (CRM) solutions of Flubromazepam, the most precise storage guidance comes from chemical manufacturers. The table below summarizes the key conditions.

| Specification | Storage Condition | Applicable To | Source |

|---|---|---|---|

| Long-term Storage Temperature | -20°C | Certified Reference Material (CRM) solutions in methanol [1] | |

| Solution Concentration | 1.0 mg/mL in methanol | Certified Reference Material (CRM) [1] | |

| Physical Form | Solid Powder | Active pharmaceutical ingredient [2] | |

| Powder Storage Advice | Cool, dry place, away from light; tightly closed container | Solid (powder) form [2] |

Chemical & Pharmacokinetic Profile of Flubromazepam

Understanding the basic properties of the parent compound can provide context for handling its deuterated analog. The following table consolidates key data.

| Property | Description / Value | Source |

|---|---|---|

| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [3] [2] |

| Molecular Formula | C₁₅H₁₀BrFN₂O | [3] [2] |

| Elimination Half-life | ~106 hours (cited in multiple sources); also reported as 10-20 hours in one human study | [3] [4] |

| Purity of Research Material | ≥ 98% to 99% | [2] [4] |

| Primary Application | Pharmacological research on GABA-A receptors; recreational use as a novel psychoactive substance (NPS) | [1] [5] [4] |

Experimental Protocols from Research Studies

A 2022 study investigated the dependence potential and cardiotoxicity of Flubromazepam in rodents. The experimental workflow for the Conditioned Place Preference (CPP) test, which demonstrated the compound's dependence liability, is outlined below.

Key Methodology Details:

- Chemical Preparation: Flubromazepam (purity >98%) was dissolved in a vehicle solution of saline, DMSO, and Tween 80 (ratio 18:1:1) [4].

- Dosage: The study found a significant conditioned place preference at a dose of 0.1 mg/kg, administered intraperitoneally [4].

- Apparatus: The CPP apparatus consisted of three distinct compartments (black, white, and a neutral gray start box) with automated recording of time spent in each via an infrared sensor system [4].

Important Safety and Handling Information

Handling this substance requires strict safety precautions due to its potency and potential hazards.

- Hazard Classification: Commercial sources classify the methanol solution with hazard codes for Acute Toxicity (Oral, Dermal, Inhalation), Flammable Liquid, and specific target organ toxicity [1]. The powder form is also considered hazardous [2].

- Precautionary Measures:

- Legal Status: Flubromazepam is a controlled substance in numerous countries, including the UK (Class C), Germany (Anlage II), South Korea, and the US state of Virginia (Schedule I) [3] [4]. Researchers must verify the legal status in their country before purchasing or handling [2].

Key Information for Researchers

- For Flubromazepam-d4 specifics: It is highly recommended to consult the certificate of analysis (COA) provided with your specific batch of this compound, as it contains detailed stability data, expiration dates, and storage conditions validated by the manufacturer [1].

- Stability inference: While specific data for the deuterated form is unavailable, storing this compound as a solution in methanol at -20°C or below is a standard and prudent practice for maintaining the stability of most deuterated internal standards.

- Safety first: The strong dependence potential and observed cardiotoxicity of Flubromazepam in animal studies underscore the critical importance of strict safety protocols in the laboratory [5] [4].

References

- 1. 1.0mg/mL methanol, certified reference material... Flubromazepam [sigmaaldrich.com]

- 2. Buy 99% Pure Flubromazepam Powder - XPRESS CHEMS [xpresschems.com]

- 3. - Wikipedia Flubromazepam [en.wikipedia.org]

- 4. The designer benzodiazepine, flubromazepam , induces... [pmc.ncbi.nlm.nih.gov]

- 5. - PsychonautWiki Flubromazepam [psychonautwiki.org]

Application Note: LC-HRMS Analysis of Designer Benzodiazepines in Urine

This document outlines a detailed protocol for the screening and confirmation of designer benzodiazepines in human urine using LC-HRMS. The method is adapted from a published approach that validated the detection of 28 designer benzodiazepines, including Flubromazepam [1]. The use of a deuterated internal standard, such as Flubromazepam-D4, is inferred as a best practice for accurate quantification.

Materials and Reagents

- Analytes of Interest: The method should cover a wide panel of designer benzodiazepines. The original study included 28 substances, such as Flubromazepam, Etizolam, Clonazolam, and Diclazepam [1].

- Internal Standards (IS): Deuterated analogues are essential. The protocol should use a suitable deuterated benzodiazepine, for example, α-hydroxytriazolam-d4 or lorazepam-d4, as referenced in the literature [1]. This compound would be used as the specific internal standard for Flubromazepam.

- Chemicals: LC-MS grade methanol, acetonitrile, and formic acid. Ammonium formate (LC-MS ultra grade) [1].

- Enzymes: E. coli β-glucuronidase for enzymatic hydrolysis of conjugated metabolites in urine [1].

- Consumables: Standard laboratory consumables including micropipettes, vortex mixer, centrifuge, and LC vials.

Instrumentation and Analytical Conditions

The analysis is performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer coupled with a liquid chromatography system [1].

| Parameter | Screening Method | Confirmation Method |

|---|---|---|

| LC Column | Reversed-phase column | Reversed-phase column |

| MS Mode | Full Scan (FS) | Parallel Reaction Monitoring (PRM) |

| Ion Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Gradient Runtime | 3.5 minutes | 4.5 minutes |

| Key Strength | Broad screening for known/unknown compounds | Selective, high-confidence confirmation with MS/MS spectra |

Experimental Protocol

3.1. Sample Preparation Workflow

The following workflow uses direct dilution and enzymatic hydrolysis, providing a efficient and high-throughput sample preparation method [1].

3.2. Detailed Procedure Steps

- Enzymatic Hydrolysis: To a 100 µL aliquot of urine, add a buffer and E. coli β-glucuronidase solution. Incubate to hydrolyze glucuronide conjugates and release free analytes [1].

- Internal Standard Addition: Add a fixed volume of the internal standard working solution (e.g., this compound) to all samples, including calibrators and quality controls (QCs) [1].

- Protein Precipitation and Dilution: Dilute the hydrolyzed urine sample with a suitable solvent like methanol or acetonitrile to precipitate proteins. Vortex mix thoroughly.

- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 × g) for 5-10 minutes to sediment precipitated proteins.

- Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.

Method Validation Data

The following table summarizes key validation parameters based on the referenced study, which achieved a lower quantification limit of 5-50 ng/mL for 28 designer benzodiazepines [1].

| Validation Parameter | Result / Requirement | Notes |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL | Varies by specific analyte [1]. |

| Precision and Accuracy | ≤15% for all except one analyte | Measured for both screening and confirmation methods [1]. |

| Selectivity/Specificity | No interference from blank matrix | Verified using blank urine from multiple sources [1]. |

| Carry-over | <20% of LLOQ | Checked by injecting blank samples after high-concentration calibrators. |

| Ion Suppression/Enhancement | Evaluated | Assessed by post-column infusion or post-extraction addition. |

Data Analysis and Interpretation

- Screening: The Full Scan (FS) data is processed by extracting the accurate mass of the target analytes with a narrow mass window (e.g., ±5 ppm).

- Confirmation: Positive findings from the screen are confirmed using the PRM data. Confirmation criteria include [1]:

- Retention time match with the standard (within ±0.1 min).

- Presence of at least two product ions for each analyte.

- Product ion intensity ratios matching the standard within accepted tolerances (e.g., ±30%).

The long elimination half-life of Flubromazepam (reported to be over 100 hours) means it can be detected in urine for an extended period, which is a critical factor for interpreting results [2] [3].

Experimental Workflow for Analysis and Confirmation

The entire process from sample receipt to final reporting involves a dual-step analytical strategy to ensure robust identification and quantification.

Discussion for Researchers

- Clinical Relevance: This method addresses the critical need to detect novel psychoactive substances (NPS) that may not be targeted by traditional immunoassays. The study applying this method found a high prevalence (around 30%) of designer benzodiazepines in patient urine samples from emergency and routine testing settings [1].

- Flexibility and Updates: A key advantage of the LC-HRMS platform is its flexibility. New designer benzodiazepines can be added to the method by simply updating the compound list and acquiring reference standards, allowing laboratories to quickly adapt to the rapidly changing NPS market [1].

- Interpretation Challenges: Caution is advised in result interpretation. Some designer benzodiazepines are metabolites of others (e.g., Diclazepam metabolizes to Delorazepam and Lorazepam), which can complicate the determination of the exact substance ingested [1] [3].

References

Flubromazepam-d4 HPLC retention behavior characterization

Chemical Profile of Flubromazepam

The table below summarizes the key chemical and pharmacological data for the parent compound, Flubromazepam, which is essential for developing an analytical method for its deuterated form [1] [2].

| Property | Description |

|---|---|

| Common Name | Flubromazepam [1] |

| Systematic Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2] |

| Chemical Formula | C15H10BrFN2O [2] |

| Molar Mass | 333.160 g·mol⁻¹ [2] |

| Elimination Half-life | ~106 hours [2] |

| Legal Status (Examples) | UK: Class C; US: Unscheduled (Virginia: Schedule I) [2] |

HPLC Method Development Workflow

Developing a new HPLC method is a systematic process. The workflow below outlines the key stages, from initial scouting to final validation [3].

Step 1: Sample Preparation

Effective sample preparation is central to successful HPLC analysis. The goal is to prepare a sample that is compatible with the chromatographic system. Key considerations and techniques include [3]:

- Technique Selection: Choose from methods like dilution, filtration, protein precipitation, liquid-liquid extraction, or solid-phase extraction.

- Objective: The primary aims are to convert the sample into a liquid form, simplify complex mixtures, remove interfering matrix components, and concentrate or dilute the analyte to a suitable range.

- Mitigating Matrix Effects: Matrix effects can bias analyte detection. Strategies to mitigate this include diluting the sample, performing extractions, or using 2D-LC to separate analytes from interfering substances [3].

Step 2: Method Scouting

This phase involves screening various column and mobile phase conditions to find a promising starting point for separation [3].

- Column Chemistry: For a molecule like Flubromazepam, begin with a reverse-phase C18 column, which is the most common choice for small, relatively non-polar molecules [4].

- Mobile Phase: Typical reverse-phase mobile phases consist of water (or aqueous buffer) and an organic solvent like acetonitrile or methanol. The addition of 0.1% Trifluoroacetic Acid (TFA) is common to improve peak shape for ionizable analytes [4].

- Automation: Using a system with automated column and solvent switching can significantly accelerate this scouting process [3].

Step 3: Method Optimization

Once a preliminary method is established, iterative testing is performed to achieve the best resolution, speed, and reproducibility. The three key parameters to optimize are [3]:

- Retention (k): Adjusted by changing the gradient profile or the ratio of water to organic solvent.

- Efficiency (N): Influenced by column particle size, flow rate, and temperature.

- Selectivity (α): The most powerful factor for improving separation. It can be altered by changing the column chemistry (e.g., C8, phenyl) or the type of organic modifier (e.g., switching from acetonitrile to methanol) [3].

Step 4 & 5: Robustness Testing and Validation

- Robustness Testing: This involves deliberately making small, deliberate variations to the method parameters (e.g., temperature, flow rate, mobile phase composition) to determine their impact on the results and establish the method's operational tolerance [3].

- Method Validation: This is a formal, systematic process to verify that the method is fit for its intended purpose. It typically involves demonstrating that the method meets predefined criteria for specificity, accuracy, precision, linearity, and range [4] [3].

Advanced Strategies for Retention Time Prediction

Predicting retention behavior can save significant development time. Here are two advanced approaches:

Strategy 1: The LCTRS Method

The Linear Calibration using Two Reference Substances (LCTRS) method is a practical and accurate way to predict retention times (tR) across different HPLC systems. It is based on the thermodynamic principle that a linear relationship exists between the tR of compounds on different systems [5].

Procedure:

- Establish a Standard Retention Time (StR): The arithmetic average tR of a compound is determined across multiple (e.g., 10-15) different HPLC columns under identical conditions [5].

- Two-Point Calibration: For a new, untested analytical system, you inject two reference standards with known StR values.

- Create a Linear Model: Plot the measured tR of the two standards against their StR values to establish a linear calibration curve (tR_coli = a × StR + b) [5].

- Predict Unknown tR: Use this linear equation to predict the retention time of Flubromazepam-d4 based on its StR.

This method has been shown to be more accurate and robust than traditional relative retention (RR) methods, especially when using different columns [5].

Strategy 2: Machine Learning Prediction

Emerging research uses machine learning (ML) to predict chiral molecule retention times in HPLC, which could be highly relevant for separating deuterated and non-deuterated isomers [6].

Workflow for ML-Based Prediction:

- Model: The Quantile Geometry-Enhanced Graph Neural Network (QGeoGNN) is designed to handle the 3D structural information of chiral molecules and incorporate experimental parameters [6].

- Application: While this requires a pre-trained model and a substantial dataset, it represents the cutting edge for facilitating chromatographic enantioseparation by recommending conditions with the highest separation probability, reducing reliance on trial-and-error [6].

Proposed Experimental Protocol for this compound

Given the lack of a specific published method, here is a proposed protocol based on general principles and analogous separations.

1. Instrumentation and Materials

- HPLC System: System with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector. A system capable of automated method scouting is advantageous [3].

- Column: Begin with a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Have other columns available for selectivity testing (e.g., C8, phenyl) [3].

- Chemicals: HPLC-grade water, acetonitrile, methanol, and trifluoroacetic acid (TFA).

- Standards: this compound and non-deuterated Flubromazepam (for selectivity comparison).

2. Preliminary Scouting and Optimization

- Mobile Phase: Use a gradient of Water (+0.1% TFA) and Acetonitrile (+0.1% TFA).

- Example Gradient:

- 0-5 min: Hold at 35% Acetonitrile.

- 5-15 min: Ramp from 35% to 100% Acetonitrile.

- 15-20 min: Hold at 100% Acetonitrile [4].

- Detection: Set the DAD detector to 250 nm as a starting point, acquiring a full spectrum (e.g., 220-400 nm) for peak identification and purity assessment [4].

- Optimization: Vary the gradient profile and temperature. To alter selectivity, test different columns or replace acetonitrile with methanol.

3. Data Analysis

- Retention Time (tR): Record for this compound.

- Capacity Factor (k'): Calculate as k' = (tR - t0) / t0, where t0 is the column dead time.

- Peak Symmetry: Assess to ensure a well-behaved chromatographic peak.

Important Safety and Regulatory Note

Flubromazepam is a potent substance with significant risks. Please be aware that [1]:

- It is extremely physically and psychologically addictive.

- Tolerance develops rapidly, and discontinuation can lead to severe, potentially life-threatening withdrawal symptoms. A controlled taper is essential.

- Fatal overdose can occur, particularly when combined with other depressants like opioids or alcohol.

Furthermore, its legal status varies by country and can include severe restrictions (e.g., Schedule I in Virginia, USA, and Class C in the UK) [2]. All research must be conducted in full compliance with applicable local laws and institutional safety protocols.

Key Takeaways for Your Research

- Start with a Robust Reverse-Phase Method: The C18 column with an acetonitrile/water (0.1% TFA) gradient is a scientifically sound and practical starting point.

- Focus on Selectivity: The key challenge will be separating this compound from any potential impurities or its non-deuterated analog. Plan to experiment with different column chemistries.

- Apply Predictive Strategies: If you have access to multiple columns or a suite of related compounds, consider implementing the LCTRS method to create a more generalized and transferable retention model.

- Prioritize Safety and Compliance: Adhere strictly to all safety and regulatory guidelines governing the handling of controlled substances.

I hope this detailed guide provides a solid foundation for your work. Should you need clarification on any of these points, please feel free to ask.

References

- 1. - PsychonautWiki Flubromazepam [psychonautwiki.org]

- 2. - Wikipedia Flubromazepam [en.wikipedia.org]

- 3. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 4. A RP- HPLC -UV method for the dual detection of fluconazole and... [pubs.rsc.org]

- 5. A simple method for HPLC prediction: linear calibration... retention time [cmjournal.biomedcentral.com]

- 6. prediction for chromatographic enantioseparation by... Retention time [pmc.ncbi.nlm.nih.gov]

Flubromazepam-d4 analytical reference standard preparation

Certified Reference Material Overview

The table below summarizes key specifications for a commercially available Flubromazepam Certified Reference Material, which illustrates the typical form and configuration of such a standard [1].

| Property | Specification |

|---|---|

| Catalog Number | F-043 [1] |

| Compound | Flubromazepam [1] |

| Concentration | 1.0 mg/mL [1] |

| Solvent | Methanol [1] |

| Form | Single-component solution [1] |

| Suitable Techniques | Gas Chromatography (GC), Liquid Chromatography (LC) [1] |

| Primary Application | Calibrators and controls for GC/MS or LC/MS applications in forensic analysis, clinical toxicology, and urine drug testing [1] |

| Storage | –20°C [1] |

General Protocol for Analytical Method Development

The following workflow outlines the typical steps for developing and validating an analytical method using a deuterated internal standard like Flubromazepam-d4. This process ensures accurate and reliable quantification in complex matrices such as blood, serum, or urine.

Workflow for Quantitative Analysis using an Internal Standard

This diagram outlines the core cycle of analytical method development and application, highlighting the critical role of the internal standard.

Step-by-Step Procedure:

Sample Preparation:

- Internal Standard Addition: Precisely add a known, fixed amount of the this compound solution to each sample (calibrators, quality controls, and unknowns) before any other processing steps. This corrects for losses during sample preparation and variability during instrument analysis [1].

- Extraction: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix (e.g., blood, urine). The deuterated standard will behave almost identically to the native analyte during this process.

Instrumental Analysis:

- Chromatography: Use Liquid Chromatography (LC) or Gas Chromatography (GC) to separate Flubromazepam, this compound, and other matrix components [1].

- Mass Spectrometry (MS) Detection: Employ tandem mass spectrometry (MS/MS) for high specificity. Monitor specific Multiple Reaction Monitoring (MRM) transitions unique to Flubromazepam and this compound. The d4 label ensures the internal standard has a distinct MRM transition.

Data Processing:

- Calibration: For each calibration standard, calculate the peak area ratio of native Flubromazepam to this compound. Plot this ratio against the known concentration to generate a calibration curve.

- Quantification: For unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of Flubromazepam.

Method Validation:

Research Context & Safety Considerations

Understanding the parent compound's properties is essential for contextualizing your analytical work.

- Pharmacology & Toxicity: Flubromazepam is a long-acting designer benzodiazepine that acts as a positive allosteric modulator of the GABAA receptor [3] [2]. Recent research indicates it has significant dependence potential and can induce cardiotoxicity, including inhibiting hERG potassium channels and increasing RR intervals on electrocardiograms (ECG) [2].

- Legal Status: Flubromazepam is a controlled substance in numerous countries, including the United States (Schedule I in Virginia), the United Kingdom (Class C), Germany (Anlage II), and the Republic of Korea [4] [2]. All laboratory work must comply with relevant regulations.

Experimental Design Considerations

- Deuterium Isotope Effects: Be aware that minimal deuterium isotope effects can cause the deuterated internal standard to elute slightly earlier than the native compound on a chromatographic column. This must be accounted for during method development.

- Weighing vs. Solution: While the commercial standard from Cerilliant is a ready-to-use solution [1], if you are working with pure this compound powder, you will need to establish a rigorous protocol for dissolving and quantitatively preparing your primary stock and working solutions, which involves high-precision weighing.

References

Flubromazepam-d4 forensic toxicology method development

Analytical Methods for Flubromazepam Detection

The detected methods for analyzing flubromazepam in biological samples primarily use liquid chromatography coupled with mass spectrometry. The following table summarizes the key analytical techniques identified:

| Technique | Sample Matrix | Key Findings/Performance | Source(s) |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood Serum, Urine | Used for quantitative analysis in a fatal intoxication case; provided concentration-time data. [1] [2] | |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Tablets (for purity), Blood (implied) | Used as the primary technique for characterization and confirmation of the drug; method was performed in line with ICH validation guidelines. [3] | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Blood | The Immunalysis Benzodiazepines kit showed sufficient cross-reactivity for a preliminary screening of flubromazepam. [4] |

Experimental Protocol: Quantitative Analysis of Flubromazepam via LC-MS/MS

The following protocol is extrapolated from the methodologies used in the search results, particularly the fatal case study that utilized LC-MS/MS for quantification [1] [2]. This can serve as a template, where Flubromazepam-d4 would be integrated as the internal standard.

1. Sample Preparation

- Materials: Blood serum or plasma samples, deuterated internal standard (this compound), organic solvents (e.g., methanol, acetonitrile), formic acid.

- Procedure:

- Add Internal Standard: Spike a known, fixed amount of this compound into all calibration standards, quality control (QC) samples, and unknown experimental samples. This corrects for losses during sample preparation and variability in instrument response.

- Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the serum sample in a ratio of approximately 1:3 (sample:solvent).

- Vortex and Centrifuge: Vortex the mixture vigorously for 60 seconds and then centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.

- Collection: Collect the clear supernatant and either dilute it with water or directly inject it into the LC-MS/MS system.

2. Instrumental Analysis (LC-MS/MS)

Chromatography (LC Conditions):

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A) Water with 0.1% Formic Acid and B) Methanol (or Acetonitrile) with 0.1% Formic Acid.

- Gradient: Use a gradient elution, for example: 0 min: 10% B, 2 min: 10% B, 8 min: 95% B, 10 min: 95% B, 10.1 min: 10% B, 13 min: 10% B.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

Mass Spectrometry (MS Conditions):

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for both flubromazepam and this compound must be determined and optimized experimentally.

- Example Ions for Flubromazepam: Precursor ion → m/z 333.0; Quantifier product ion → m/z 314.0; Qualifier product ion → m/z 208.0 [5].

3. Validation The method must be validated according to scientific guidelines [3]. Key parameters include:

- Selectivity/Specificity: No interference from the matrix at the retention times of the analyte and internal standard.

- Linearity and Calibration Curve: A minimum of 6 calibration standards across the expected concentration range, with a correlation coefficient (r²) > 0.99.

- Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations over multiple runs.

- Recovery and Matrix Effects: Evaluate the consistency and impact of the sample matrix on the ionization of the analyte.

- Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

The experimental workflow for this protocol can be visualized as follows:

Key Forensic Considerations for Flubromazepam

The search results highlight several critical factors that forensic methods must account for:

- Prolonged Half-Life: Flubromazepam has an exceptionally long elimination half-life of approximately 106 hours [5]. This means it can be detected in a patient's system for an extended period and may lead to prolonged central-nervous depressant effects, which is a critical finding in forensic investigations [1].

- Significant Purity Variability: Tablets sold as "Flubromazepam" show remarkable batch-to-batch variability, with active ingredient content ranging from 4.0 mg to 23.5 mg per tablet [3]. This underscores the high risk of unintended overdose and the importance of quantitative analysis.

- Dangerous Interactions: Flubromazepam poses a high risk when combined with other depressants. A documented lethal case involved mixed intoxication with the synthetic opioid U-47700, where blood concentrations were measured at 370 ng/mL and 830 ng/mL for U-47700 and flubromazepam, respectively [1] [2].

References

- 1. Mixed intoxication by the synthetic opioid U-47700 and the... [pubmed.ncbi.nlm.nih.gov]

- 2. Mixed intoxication by the synthetic opioid U-47700 and... | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzodiazepine Boom: Tracking Etizolam, Pyrazolam, and... [pmc.ncbi.nlm.nih.gov]

- 4. ELISA Detection of Phenazepam, Etizolam, Pyrazolam... [pubmed.ncbi.nlm.nih.gov]

- 5. - Wikipedia Flubromazepam [en.wikipedia.org]

Flubromazepam-d4 clinical sample preparation techniques

Key Resources for Method Development

The table below outlines resources that provide context and technical specifications relevant to building a sample preparation protocol.

| Resource Type | Key Information | Source / Citation |

|---|---|---|

| Analytical Study | Use of UHPLC-MS for flubromazepam characterization; sample preparation mentioned but not detailed for clinical matrices. | [1] |

| Certified Reference Material | Flubromazepam standard, 1.0 mg/mL in methanol, certified for forensic, clinical toxicology, and urine testing via GC/MS or LC/MS. | [2] |

| Pharmacology & Context | Background on flubromazepam's status as a designer benzodiazepine and its relevance in clinical and forensic analysis. | [3] [1] [4] |

Proposed Experimental Workflow for Sample Preparation

Based on standard practices in the field for liquid chromatography-mass spectrometry (LC-MS) analysis of benzodiazepines, a typical workflow for preparing clinical samples would involve several key stages. The following diagram outlines this general process.

Suggested Protocol Details and Method Gaps

While a complete protocol is not available in the search results, you can develop one based on the general workflow above and the following points:

- Internal Standard: The use of a deuterated internal standard like This compound is considered best practice in bioanalysis. It corrects for variability in sample preparation and ionization efficiency during mass spectrometry. The certified reference material from Cerilliant [2] provides a suitable source for the non-deuterated analog, and suppliers like these typically also offer deuterated versions.

- Critical Steps: The proposed workflow covers essential steps for a simple protein precipitation method, which is common for benzodiazepine analysis. Key parameters to define in your protocol include:

- The exact volume of internal standard solution added.

- The type and volume of the protein precipitation solvent.

- Centrifugation speed, time, and temperature.

- The temperature and duration for the evaporation step.

- The exact composition and volume of the reconstitution solvent.

- Instrumental Analysis: The search results confirm that LC-MS/MS is the appropriate technique for this analysis. The certified reference material is explicitly stated as suitable for LC-MS applications [2], and a recent study used UHPLC-MS for the characterization of flubromazepam [1]. You would need to develop and optimize the chromatographic (column, mobile phase) and mass spectrometric (ion source, MRM transitions) parameters.

References

Flubromazepam-d4 solid phase extraction protocol

Chemical Profile of Flubromazepam

Understanding the parent compound is essential for developing an extraction method for its deuterated analog. The table below summarizes key information for Flubromazepam.

| Property | Description |

|---|---|

| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |

| Chemical Formula | C₁₅H₁₀BrFN₂O [1] |

| CAS Number | Not specified in search results |

| Core Structure | 1,4-benzodiazepine [2] |

| Legal Status (Examples) | US: Unscheduled (Virginia, Schedule I); UK: Class C; DE: Anlage II [1] |

| Certified Reference | Available as 1.0 mg/mL in methanol [3] |

Proposed Solid-Phase Extraction Workflow

Flubromazepam-d4 is an isotopically labeled internal standard, and its chemical behavior is expected to be nearly identical to Flubromazepam. The following workflow adapts general SPE principles for biofluids like plasma or serum to this specific analyte [4]. You should validate this approach for your specific matrix and analytical conditions.

The following diagram outlines the core steps of the Solid Phase Extraction process:

Detailed Protocol Steps

- Sample Pre-Treatment: Dilute your plasma or serum sample with an equal volume of a suitable aqueous buffer. For a benzodiazepine, a neutral or slightly alkaline pH may enhance retention on a reversed-phase sorbent. Remove any particulates by centrifugation or filtration [4].

- Column Conditioning: Condition a reversed-phase C18 SPE cartridge (e.g., 100-500 mg sorbent mass) by slowly passing 2-5 mL of methanol, followed by 2-5 mL of water or your equilibration buffer. Do not let the sorbent bed dry out [4].

- Sample Application: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate, ideally around 1 mL/minute, to maximize analyte retention [4].

- Interference Wash: Rinse the cartridge with 3-5 mL of a weak organic solution to remove unwanted impurities. A mixture of 5-20% methanol in water or a buffer is typical. This step removes polar matrix components while retaining the more hydrophobic this compound [4].

- Analyte Elution: Elute the retained this compound using 1-3 mL of a pure, strong organic solvent. Given its properties, methanol or acetonitrile are suitable starting points. Elute with two small aliquots rather than one large one for better concentration efficiency [4].

Materials and Method Parameters

The table below consolidates suggested parameters for the SPE protocol.

| Parameter | Suggested Details |

|---|---|

| SPE Sorbent | Reversed-Phase C18 [4] |

| Cartridge Size | 3 mL or 6 mL (for 25-100 mg sample load) [4] |

| Conditioning Solvent | Methanol (2-5 mL) [4] |

| Equilibration Solvent | Water or buffer (2-5 mL) [4] |

| Wash Solvent | 5-20% Methanol in Water/Buffer (3-5 mL) [4] |

| Elution Solvent | Methanol or Acetonitrile (1-3 mL) [4] |

| Analysis Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [3] |

Critical Considerations for Method Development

- Chemical Rationale: Flubromazepam is a non-polar molecule with a bromine and fluorine substituents and a fused aromatic system [1]. This makes reversed-phase SPE the most appropriate initial choice. The certified reference material is provided in methanol, confirming its solubility in this solvent, which also makes it a strong candidate for the elution solvent [3].

- Role of this compound: This compound is a deuterated internal standard. When spiked into a sample before extraction, it corrects for losses during sample preparation and variability in instrument response, enabling highly accurate quantification [3].

- Lack of Specific Data: It is crucial to note that no specific recovery, matrix effect, or optimized wash/elution composition data for Flubromazepam or its deuterated form was found in the search results. The provided protocol is a logical proposal based on its chemical class and standard practices.

- Method Validation: You must empirically optimize and validate this generic protocol. Key parameters to investigate include the pH of the pre-treatment and wash buffers, the exact composition of the wash solvent, and the elution strength and volume to achieve high recovery.

References

Flubromazepam-d4 liquid-liquid extraction optimization

Flubromazepam-d4 LLE Protocol for Biological Samples

This protocol is designed for the extraction of this compound from plasma or serum for analysis by UHPLC-MS/MS, leveraging its properties as a deuterated internal standard.

Principle

Liquid-liquid extraction separates this compound from aqueous biological matrices based on its differential solubility in an organic solvent. The extraction efficiency is optimized by adjusting the sample pH to ensure the analyte is in its neutral form, maximizing its partition into the organic phase [1].

Reagents and Materials

- Analytical Standard: this compound (as internal standard)

- Solvents: HPLC-grade or better: Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), Dichloromethane (DCM)

- Acids/Bases: Concentrated Hydrochloric Acid (HCl), Ammonium Hydroxolution (NH₄OH)

- Buffers: Phosphate Buffered Saline (PBS, 0.1 M, pH 7.4)

- Salting-Out Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

- Equipment: Glass centrifuge tubes (15 mL), adjustable pipettes, vortex mixer, centrifuge, nitrogen evaporator, and UHPLC-MS/MS system.

Optimized Extraction Procedure

- Sample Preparation: Thaw frozen plasma/serum samples on ice. Vortex to ensure homogeneity.

- Internal Standard Addition: Pipette 1.0 mL of sample into a 15 mL glass centrifuge tube. Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol).

- pH Adjustment: Add 1.0 mL of 0.1 M phosphate buffer (pH 7.4). Adjust the pH to 7.0-7.5 using dilute HCl or NH₄OH to ensure Flubromazepam is neutral [1].

- Salt Addition: Add approximately 500 mg of anhydrous sodium sulfate to the tube. Salt saturation reduces analyte solubility in the aqueous phase, improving recovery of hydrophobic compounds [1].

- Liquid-Liquid Extraction:

- Add 3.0 mL of a 1:1 (v/v) mixture of Ethyl Acetate and MTBE.

- Cap the tube tightly and vortex mix vigorously for 10 minutes.

- Centrifuge at 4,000 × g for 10 minutes at room temperature for clear phase separation.

- Organic Phase Transfer: Carefully transfer the entire upper organic layer to a new clean glass tube.

- Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen in a warm water bath (≤ 40°C).

- Reconstitution: Reconstitute the dry residue with 100 µL of methanol, vortex for 30 seconds.

- Analysis: Inject a suitable aliquot (e.g., 5 µL) into the UHPLC-MS/MS system for analysis.

Critical Optimization Parameters

The following parameters are crucial for achieving high recovery and selectivity.

Table 1: Optimized LLE Parameters for this compound

| Parameter | Recommended Condition | Rationale & Impact |

|---|---|---|

| Sample pH | 7.0 - 7.5 | Ensures Flubromazepam (pKa info used empirically) is in neutral form for optimal partitioning into organic solvent [1]. |

| Extraction Solvent | Ethyl Acetate/MTBE (1:1) | Balanced polarity (Polarity Index ~3.5) matches analyte hydrophobicity; MTBE offers low water solubility for cleaner extracts [1]. |

| Solvent Volume Ratio | 3:1 (Organic:Aqueous) | High ratio improves extraction efficiency; 3:1 is practical for effective recovery [1]. |

| Mixing Time | 10 minutes | Ensures sufficient analyte transfer between phases for equilibrium attainment. |

| Salt Addition | Na₂SO₄ (Saturation) | "Salting-out" effect reduces analyte solubility in aqueous phase, driving it into organic solvent and improving recovery [1]. |

Analytical Method Considerations

- UHPLC-MS/MS Analysis: The method should be adapted from published protocols for underivatized Flubromazepam [2]. A typical configuration uses a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) with a mobile phase of water and methanol, both containing 0.1% formic acid, in a gradient elution. Detection is via multiple reaction monitoring (MRM) in positive electrospray ionization mode.

- Method Validation: The optimized LLE protocol must be fully validated for selectivity, linearity, accuracy, precision, and matrix effects according to ICH and FDA guidelines [2].

Experimental Workflow Diagram

The following diagram visualizes the logical flow of the optimized LLE protocol:

Key Optimization Strategies

- pH Manipulation: The single most critical factor. For benzodiazepines, a neutral pH ensures the molecule is non-ionized, dramatically increasing its partitioning into the organic phase [1].

- Solvent Polarity Matching: Flubromazepam has moderate hydrophobicity. Using a medium-polarity solvent mixture provides a good balance between high recovery and selective extraction, minimizing co-extraction of very polar matrix components [1].

- Back-Extraction for Specificity: To further clean the extract, a back-extraction can be implemented. After the initial extraction, the organic phase is shaken with a small volume of an acidic aqueous solution (e.g., 0.1 M HCl). While basic impurities remain in the organic phase, this compound, being stable in its neutral form at this stage, will stay in the organic layer, which is then collected and evaporated [1].

References

Comprehensive Application Notes and Protocols: Flubromazepam-d4 Benzodiazepine Metabolism Tracking

Introduction and Chemical Context

Flubromazepam is a designer benzodiazepine that first appeared on the recreational drug market around 2012, despite being originally synthesized in the 1960s. It is structurally analogous to phenazepam, with a fluorine atom replacing the chlorine atom found in the parent compound. Flubromazepam has the IUPAC name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and a molecular formula of C₁₅H₁₀BrFN₂O. The compound has demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties typical of benzodiazepines, acting primarily through potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on GABAₐ receptors. [1] [2]

Flubromazepam-d4 is a deuterated analog in which four hydrogen atoms have been replaced with deuterium atoms, typically at metabolically stable positions. This isotopic labeling creates an ideal internal standard for mass spectrometry-based assays, as it exhibits nearly identical chemical properties to the non-deuterated compound while being distinguishable by mass difference. The deuterated form is specifically valuable in drug metabolism studies for tracking the parent compound and its metabolites in complex biological matrices, enabling precise quantification and reducing analytical variability. [3]

The metabolic profile of flubromazepam is characterized by an exceptionally long elimination half-life of approximately 106 hours (range 100-200 hours based on various reports), which significantly exceeds that of many traditional benzodiazepines. This extended half-life suggests potential for drug accumulation with repeated dosing and poses challenges for detection in forensic and clinical settings. The protracted detection window also increases the risk of undetected use in drug-facilitated crimes and complicates withdrawal management scenarios. Understanding its metabolic fate is therefore crucial for both clinical toxicology and public health protection. [1] [4]

Analytical Methods for Detection and Quantification

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying flubromazepam and its metabolites in biological matrices. This technique offers superior sensitivity and specificity compared to immunochemical methods, which often fail to detect designer benzodiazepines at low concentrations. The basic analytical principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), which provides high selectivity for target analytes even in complex biological samples like blood, serum, urine, or oral fluid. [3]

Recent advancements in LC-MS/MS technology have significantly enhanced the sensitivity for flubromazepam and its metabolites, now allowing detection at sub-nanogram per milliliter levels. This improved sensitivity is particularly important given the potent psychoactive effects of flubromazepam at low doses (typically 4-8 mg). Method validation studies should include assessment of linearity, precision, accuracy, recovery, matrix effects, and stability according to FDA bioanalytical method validation guidelines. For this compound, the deuterated internal standard should be added to samples prior to extraction to correct for variability in sample preparation and ionization efficiency. [3] [4]

Comparative Analytical Techniques

Table 1: Comparison of Analytical Methods for Flubromazepam Detection

| Method | Limit of Detection | Key Advantages | Limitations | Suitable Matrices |

|---|---|---|---|---|

| LC-MS/MS | 0.1-0.5 ng/mL | High sensitivity and specificity; can detect multiple metabolites simultaneously | Expensive instrumentation; requires technical expertise | Blood, serum, urine, oral fluid, hair |

| GC-MS | 0.5-1.0 ng/mL | Well-established; good sensitivity | May require derivatization; longer analysis time | Blood, urine |

| Immunoassays | >5 ng/mL | Rapid; high-throughput | Poor specificity; high false-negative rate for designer benzodiazepines | Urine, blood |

| NMR Spectroscopy | Not quantitative | Structural elucidation capability | Low sensitivity; not for routine analysis | Pure substances |

While LC-MS/MS offers the best combination of sensitivity and specificity for routine analysis, gas chromatography-mass spectrometry (GC-MS) remains a viable alternative, though it often requires derivatization to improve volatility of benzodiazepines and their metabolites. Immunoassays demonstrate poor detectability for flubromazepam, with one study noting that standard immunochemical drug tests failed to identify low doses despite sufficient theoretical cross-reactivity (72%). This limitation underscores the necessity of confirmatory testing with mass spectrometry-based methods in clinical and forensic settings. [3]

Metabolic Pathways of Flubromazepam

Phase I and II Metabolism

Benzodiazepines typically undergo complex biotransformation involving both phase I and phase II metabolic pathways. Phase I metabolism mainly involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, most notably CYP3A4, CYP2C19, and CYP2B6. These reactions often introduce polar groups through hydroxylation, demethylation, or dehalogenation, increasing the hydrophilicity of the compound. Phase II metabolism consists of conjugative reactions such as glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, further enhancing water solubility for renal excretion. [3]

The specific metabolic pathways of flubromazepam have not been fully elucidated in humans, but based on its structural similarity to phenazepam and other benzodiazepines, several potential metabolic transformations can be predicted. The primary metabolic sites are likely the bromine substituent at position 7, which may undergo debromination, and the diazepine ring, which may undergo hydroxylation. Given the extremely long half-life of flubromazepam, it likely generates active metabolites that contribute to its prolonged duration of action, similar to its structural analog phenazepam which produces active metabolites like 3-hydroxyphenazepam. [2] [4]

Specific Metabolic Pathways and Enzyme Mapping

Table 2: Predicted Flubromazepam Metabolic Pathways and Enzymatic Involvement

| Metabolic Reaction | Primary Enzymes Involved | Potential Metabolites | Significance |

|---|---|---|---|

| N-Demethylation | CYP3A4, CYP2C19 | Desmethyl-flubromazepam | Possible activation or inactivation |

| Hydroxylation | CYP3A4, CYP2C19 | 3-Hydroxy-flubromazepam | Likely active metabolite; extends duration |

| Debromination | CYP3A4 | Debromo-flubromazepam | Potential metabolic pathway |

| Glucuronidation | UGT1A4, UGT2B15 | Flubromazepam-glucuronide | Increases water solubility for excretion |

Research indicates that flubromazepam appears to have an extremely long elimination half-life of more than 100 hours, which suggests either slow hepatic metabolism or the formation of active metabolites with extended half-lives. This prolonged half-life has significant implications for both recreational use (increased overdose risk) and clinical detection (extended window of detectability). Preliminary metabolism studies using human liver microsomes have identified several potential phase I metabolites, though their exact structures and pharmacological activities require further characterization. [4]

Figure 1: Predicted Metabolic Pathways of Flubromazepam

Experimental Protocols

Sample Preparation Protocol

Solid-phase extraction (SPE) provides the most effective sample clean-up for flubromazepam and its metabolites from biological matrices. The following protocol is optimized for blood/serum samples:

Step 1: Protein Precipitation - Add 500 μL of sample to 1.5 mL of cold acetonitrile containing internal standard (this compound at 10 ng/mL). Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: SPE Cartridge Conditioning - Use mixed-mode cation exchange SPE cartridges (60 mg/3 mL). Condition with 2 mL methanol followed by 2 mL deionized water and 1 mL 0.1 M phosphate buffer (pH 6.0).

Step 3: Sample Loading - Transfer supernatant from Step 1 to the conditioned SPE cartridge. Draw through slowly under vacuum (<5 mL/minute).

Step 4: Cartridge Washing - Wash with 2 mL deionized water followed by 2 mL 20% methanol in 0.1 M hydrochloric acid. Dry under full vacuum for 10 minutes.

Step 5: Analyte Elution - Elute with 3 mL dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube.

Step 6: Sample Reconstitution - Evaporate eluent to dryness under gentle nitrogen stream at 40°C. Reconstitute in 100 μL mobile phase (0.1% formic acid in water:acetonitrile, 70:30) and transfer to autosampler vials.

For alternative matrices, urine samples may require enzymatic hydrolysis (β-glucuronidase, 2 hours at 56°C) prior to extraction to liberate conjugated metabolites, while hair samples should be washed, pulverized, and incubated in methanol for 24 hours before extraction. [3]

LC-MS/MS Analysis Protocol

Chromatographic separation is achieved using a reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program runs as follows: 0-1 min 10% B, 1-8 min linear increase to 90% B, 8-10 min hold at 90% B, 10-10.1 min return to 10% B, and 10.1-13 min re-equilibration at 10% B. Flow rate is maintained at 0.3 mL/min with an injection volume of 5 μL. [3]

Mass spectrometric detection employs electrospray ionization in positive mode with the following source parameters: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi, ion source gas 1 and 2 at 50 and 60 psi, respectively. Detection uses multiple reaction monitoring (MRM) with the following transitions:

Table 3: MRM Transitions for Flubromazepam, Metabolites, and Internal Standard

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Flubromazepam | 333.0 | 291.0, 253.0 | 100 | 35, 40 |

| 3-Hydroxy-flubromazepam | 349.0 | 307.0, 269.0 | 100 | 35, 40 |

| Desmethyl-flubromazepam | 319.0 | 277.0, 239.0 | 100 | 35, 40 |

| This compound | 337.0 | 295.0, 257.0 | 100 | 35, 40 |

Method validation should demonstrate linearity from 0.1-100 ng/mL (r² > 0.99), accuracy (85-115%), precision (<15% RSD), and extraction recovery (>70%). Quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure method reliability. [3] [4]

Data Processing and Quantification Workflow

Figure 2: Data Processing and Quantification Workflow

Applications in Research and Development

Metabolic Stability Assessment

The hepatic metabolic stability of flubromazepam can be evaluated using human liver microsomes (HLM) or hepatocyte models. The standard protocol involves incubating flubromazepam (1 μM) with pooled HLMs (0.5 mg protein/mL) in potassium phosphate buffer (pH 7.4) containing NADPH regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes, and the reaction is stopped with cold acetonitrile containing internal standard. Samples are processed and analyzed using the LC-MS/MS protocol described in Section 4.2. The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound. The exceptionally long in vivo half-life of flubromazepam suggests either slow hepatic metabolism or significant extrahepatic contributions to its elimination. [3] [5]

Drug-Drug Interaction Studies

Flubromazepam's metabolism is potentially susceptible to cytochrome P450-mediated drug interactions, particularly involving CYP3A4 and CYP2C19 inhibitors or inducers. To assess inhibitory potential, flubromazepam is incubated with HLMs in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4, esomeprazole for CYP2C19) or potentially co-administered drugs. A clinically significant interaction is suspected if flubromazepam exposure increases more than two-fold in the presence of an inhibitor. Given that flubromazepam is often used in combination with other substances, these interaction studies are critical for understanding overdose risks and individual variability in response. [6] [7]

Forensic and Clinical Applications

In forensic toxicology, the detection and quantification of flubromazepam and its metabolites is essential for investigating impaired driving cases, drug-facilitated crimes, and unexplained deaths. The long half-life of flubromazepam means it can be detected in blood for several days after ingestion and in urine for even longer periods. The extended detection window also presents challenges for drug-facilitated crime investigations, as flubromazepam could be administered without the victim's knowledge and remain detectable for an extended period. In clinical settings, understanding flubromazepam metabolism is crucial for managing overdose cases and guiding withdrawal protocols, particularly given the high risk of dependence associated with regular use. [1] [4]

Regulatory Status and Safety Considerations

Flubromazepam's regulatory status varies by jurisdiction but it is generally controlled as a scheduled substance. In the United States, it remains unscheduled at the federal level but is a Schedule I controlled substance in Virginia. In the United Kingdom, it has been classified as a Class C drug since May 2017, and in Canada, it falls under Schedule IV. Germany lists it in Anlage II, permitting authorized trade but not medical prescription. Researchers should verify the specific regulatory requirements in their jurisdiction before working with this compound. [1]

From a safety perspective, flubromazepam presents typical benzodiazepine risks including sedation, motor impairment, memory suppression, and respiratory depression, particularly when combined with other CNS depressants like alcohol or opioids. Unlike most benzodiazepines, one study found that flubromazepam may have cardiotoxic effects, including reduced cell viability and inhibition of potassium channels. Laboratory personnel should employ standard precautions when handling the compound, including use of personal protective equipment and proper ventilation systems. [2]

Conclusion

This compound serves as an essential analytical tool for investigating the metabolic fate of flubromazepam, a designer benzodiazepine with significant public health implications due to its prolonged duration of action and potential for misuse. The protocols outlined in this document provide a comprehensive framework for detecting and quantifying flubromazepam and its metabolites in biological matrices, with LC-MS/MS emerging as the most reliable analytical technique. Further research is needed to fully elucidate the metabolic pathways of flubromazepam in humans, particularly the influence of genetic polymorphisms on its metabolism and the pharmacological activity of its metabolites. These efforts will enhance clinical and forensic responses to the growing challenge posed by designer benzodiazepines.

References

- 1. - Wikipedia Flubromazepam [en.wikipedia.org]

- 2. : Fact Sheet & Harm Reduction Guide - Tripsitter Flubromazepam [tripsitter.com]

- 3. Recent findings and advancements in the detection of designer... [pmc.ncbi.nlm.nih.gov]

- 4. Detection and identification of the designer... | Semantic Scholar [semanticscholar.org]

- 5. Nonspecific binding of drugs to human - PMC liver microsomes [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Cytochrome P450 Metabolism on Drug... | AAFP [aafp.org]

- 7. Mechanisms of CYP Inhibition: Understanding Drug-Drug... 450 [pmc.ncbi.nlm.nih.gov]

Introduction to Flubromazepam and Deuterated Internal Standards

Flubromazepam is a potent, long-acting designer benzodiazepine that appeared on the grey market as a novel psychoactive substance [1] [2]. It is reported to have anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties [3]. From an analytical perspective, its detection and quantification in biological samples are crucial for clinical and forensic toxicology.

Deuterated internal standards (IS), such as a hypothetical Flubromazepam-d4, are isotopologues where specific hydrogen atoms in the molecule are replaced with deuterium atoms. These compounds are indispensable in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several reasons:

- Compensation for Matrix Effects: They co-elute with the target analyte and experience nearly identical ionization suppression or enhancement from the sample matrix, allowing for highly accurate quantification [4] [5].

- Monitoring Analytical Performance: They account for variability and losses during sample preparation and analysis.

The following table summarizes key characteristics of flubromazepam and the role of deuterated standards:

| Aspect | Description |

|---|---|

| Flubromazepam (Parent Compound) | A designer benzodiazepine with a long elimination half-life of approximately 106 hours [1]. |

| Role of Deuterated IS (e.g., this compound) | To correct for analytical variability and matrix effects in quantitative MS-based methods, thereby improving accuracy and precision [4] [5]. |

| Primary Application | Forensic analysis, clinical toxicology, and urine drug testing for the accurate quantification of flubromazepam [3]. |

Proposed Analytical Protocol for Flubromazepam Using a Deuterated Internal Standard

The following protocol is a generalized methodology for quantifying flubromazepam in a biological matrix (e.g., plasma or serum) using LC-MS/MS with a deuterated internal standard. This protocol is extrapolated from established analytical principles and methods for similar benzodiazepines and immunosuppressant drugs [6] [5].

Principle: The method involves protein precipitation of the sample, followed by online solid-phase extraction (SPE) and chromatographic separation. Quantification is achieved using LC-MS/MS with electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM), using the deuterated internal standard for calibration.

Materials and Reagents:

- Analytical Standard: Flubromazepam certified reference material (e.g., 1.0 mg/mL in methanol) [3].

- Internal Standard: this compound solution. Note: The search results confirm the existence and use of deuterated standards for various drugs, but do not explicitly list a commercial source for this compound.

- Chemicals: LC-MS grade methanol, water, ammonium acetate, and acetic acid. Zinc sulfate heptahydrate for protein precipitation.

- Equipment: LC-MS/MS system, analytical balance, vortex mixer, centrifuge.

Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

Detailed Methodology

1. Sample Preparation

- Pipette 50 µL of calibrator, control, or patient sample (e.g., plasma) into a microfuge tube [5].

- Add a fixed volume (e.g., 100 µL) of the internal standard working solution (this compound). Vortex thoroughly.

- Add 125 µL of water to hemolyse the sample, vortex, and incubate for 2 minutes at room temperature.

- Precipitate proteins by adding 375 µL of a precipitation solution (e.g., methanol with 0.1 M zinc sulfate). Vortex vigorously for 1 minute.

- Centrifuge at 15,000 × g for 10 minutes to pellet the precipitate [5].

- Carefully transfer the clear supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

- Extraction Column: Online SPE column (e.g., Poros R1/20, 2.1 × 30 mm) for sample clean-up [5].

- Analytical Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 3.0 × 75 mm, 3.5 µm) maintained at 60°C [5].

- Mobile Phase A: Aqueous buffer (e.g., 2 mM ammonium acetate in water).

- Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).

- Gradient: Use a timed gradient program to elute the analytes, for example:

- Start at 30% B, ramp to 95% B over several minutes, hold, then re-equilibrate.

- Flow Rate: 0.5 - 0.8 mL/min.

- Injection Volume: 2 - 20 µL [5].

3. Mass Spectrometry (MS) Conditions

- Ionization: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MS Parameters: The following table suggests potential transitions. Note: These are hypothetical values for this compound and must be optimized empirically.

- Ion Source Temp: e.g., 500°C

- Ion Spray Voltage: e.g., 5500 V

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) |

|---|---|---|---|

| Flubromazepam | 335.0 | To be determined (TBD) | TBD |

| This compound | 339.0 | To be determined (TBD) | TBD |

4. Quantification

- Prepare a calibration curve by spiking blank matrix with known concentrations of flubromazepam and a constant amount of this compound IS.

- Plot the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

- Use linear regression with 1/x or 1/x² weighting to create the calibration curve.

- Quantify unknown samples by interpolating their area ratio from the calibration curve.

Critical Method Validation Parameters

Any developed method should be validated according to international guidelines (e.g., FDA, NCCLS). Key parameters to assess include [5]:

| Validation Parameter | Target Performance |

|---|---|

| Linearity | Correlation coefficient (R²) > 0.99 over the expected concentration range. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |

| Accuracy & Precision | Intra- and inter-assay accuracy of 85-115% (80-120% at LLOQ) and precision with CV <15% (<20% at LLOQ). |

| Recovery & Matrix Effects | Consistent recovery and demonstration that matrix effects are compensated by the deuterated IS. |

| Specificity/Selectivity | No interference from other drugs, metabolites, or matrix components at the retention times of the analyte and IS. |

Discussion and Conclusion

The use of a deuterated internal standard like this compound is a cornerstone of reliable quantitative MS analysis. It directly addresses the challenge of matrix effects, which can otherwise lead to significant inaccuracies, especially in complex biological samples [4] [5]. While specific data for this compound was not available in the search results, the protocol outlined above is based on robust, transferable analytical principles.

For implementation, researchers will need to empirically determine the optimal MRM transitions and collision energies for both flubromazepam and its deuterated analogue. The presented workflow provides a solid and detailed foundation for developing and validating a precise and accurate method for quantifying flubromazepam in forensic and clinical research settings.

References

- 1. - Wikipedia Flubromazepam [en.wikipedia.org]

- 2. - PsychonautWiki Flubromazepam [psychonautwiki.org]

- 3. 1.0mg/mL methanol, certified reference material... Flubromazepam [sigmaaldrich.com]

- 4. Drugs and Biomarkers in the COVID-19 Pandemic - PMC Deuterated [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an LC-MS/MS method to determine five... [link.springer.com]

- 6. (PDF) Characterization of the four designer benzodiazepines... [academia.edu]

Sensitivity Improvement Strategies for Flubromazepam-d4 LC-MS Analysis

For researchers quantifying low-concentrated designer benzodiazepines like Flubromazepam in biological matrices, achieving maximal sensitivity is crucial. The following table summarizes the core parameters to optimize.

| Optimization Area | Key Parameter | Recommendation / Optimal Setting | Primary Effect |

|---|---|---|---|

| Sample & Solvent | Injection Solvent Composition [1] | 13.1% (v/v) ACN, 4.4% (v/v) Formic Acid | Maximizes analyte response by improving ionization efficiency |

| Sample Container & Handling [1] | Use low-adsorption surfaces; optimize pipetting protocol; potentially use silanized vials | Reduces peptide loss due to aspecific adsorption to containers and tips | |

| LC Conditions | Analytical Column [2] | C18 column (e.g., 100 mm x 2.1 mm, sub-2 µm) | Provides efficient separation |

| Mobile Phase [3] | Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid (with 10 mmol/L Ammonium Acetate) | Promotes protonation and efficient ionization | |

| MS/MS Parameters | Ionization Mode [2] | Electrospray Ionization (ESI), Positive mode | Suitable for benzodiazepines |

| Data Acquisition [2] | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity for target analytes | |

| Source Temperature [4] | Optimize for thermal stability (e.g., 400-500°C); balance desolvation and analyte degradation | Improves desolvation and gas-phase ion production |

Detailed Experimental Protocols

1. Optimizing Injection Solvent with Design of Experiments (DOE)

- Objective: Systematically determine the optimal combination of organic modifier (ACN) and acid modifier (Formic Acid) to maximize signal.

- Procedure:

- Prepare a central composite design (or similar response surface methodology) with ACN (%v/v) and Formic Acid (%v/v) as your factors, and analyte peak area or height as the response.

- The experimental range could center around 10-15% ACN and 3-5% Formic Acid.

- Prepare standard solutions of Flubromazepam-d4 in the various solvent compositions defined by the experimental design.